molecular formula C12H9BrO2 B1643148 Methyl 7-bromo-2-naphthoate CAS No. 5159-63-7

Methyl 7-bromo-2-naphthoate

Cat. No.: B1643148
CAS No.: 5159-63-7
M. Wt: 265.1 g/mol
InChI Key: COJFEPBVZMXUES-UHFFFAOYSA-N
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Description

Methyl 7-bromo-2-naphthoate is an organic compound with the molecular formula C₁₂H₉BrO₂ It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and a methoxycarbonyl group is attached at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-2-naphthoate typically involves the bromination of 2-naphthoic acid followed by esterification. One common method includes:

    Bromination: 2-naphthoic acid is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 7th position.

    Esterification: The resulting 7-bromo-2-naphthoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale bromination using controlled addition of bromine to 2-naphthoic acid.
  • Continuous esterification in a reactor with methanol and sulfuric acid, followed by purification through distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The naphthalene ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines) in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

    Substitution: 7-amino-2-naphthoate or 7-thio-2-naphthoate.

    Reduction: 7-bromo-2-naphthylmethanol.

    Oxidation: 7-bromo-2-naphthoquinone.

Scientific Research Applications

Methyl 7-bromo-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-naphthoate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate its binding to enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.

Comparison with Similar Compounds

  • Methyl 2-naphthoate
  • Methyl 6-bromo-2-naphthoate
  • Methyl 1-naphthoate

Comparison:

    Methyl 2-naphthoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl 6-bromo-2-naphthoate: Bromine is at the 6th position, which may affect its reactivity and binding properties differently.

    Methyl 1-naphthoate: The ester group is at the 1st position, altering its chemical behavior compared to Methyl 7-bromo-2-naphthoate.

Properties

IUPAC Name

methyl 7-bromonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJFEPBVZMXUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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